
3-Chloro-1,2-propanediol-d5
Overview
Description
3-Chloro-1,2-propanediol-d5 (CAS 342611-01-2) is a deuterated isotopologue of 3-monochloropropane-1,2-diol (3-MCPD), a chlorinated diol widely studied as a food processing contaminant. The deuterated variant, with a molecular formula of C₃H₂ClD₅O₂ and molecular weight of 115.57 g/mol, is structurally identical to 3-MCPD except for five deuterium atoms replacing hydrogens at positions 1, 1, 2, 3, and 3 . This isotopic substitution ensures minimal chemical reactivity differences while providing distinct mass spectral signatures, making it indispensable as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying 3-MCPD in complex matrices like vegetable oils, soy sauces, and processed foods . Its purity (>95% by GC) and stability under refrigeration (4°C) further enhance its reliability in analytical workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-propanediol-d5 typically involves the deuteration of 3-chloro-1,2-propanediol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually supplied as a neat liquid and stored under refrigeration to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2-propanediol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into deuterated alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated aldehydes or acids, while reduction can produce deuterated alcohols .
Scientific Research Applications
3-Chloro-1,2-propanediol-d5 is widely used in scientific research, including:
Chemistry: It serves as a tracer in reaction mechanism studies and isotope dilution analysis.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the synthesis of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of 3-Chloro-1,2-propanediol-d5 involves its incorporation into chemical reactions where it acts as a labeled analog. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry. This compound does not have a specific biological target but is used as a tool in various analytical techniques .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
3-Monochloropropane-1,2-diol (3-MCPD)
- Structure: C₃H₇ClO₂; non-deuterated analog of 3-Chloro-1,2-propanediol-d3.
- Applications: Not used analytically; primarily studied as a contaminant formed during food processing (e.g., refining of oils, acid-hydrolyzed vegetable proteins) .
- Toxicity: Genotoxic and carcinogenic in animal models, inducing renal tumors, mammary gland hyperplasia, and testicular toxicity in rats .
- Key Difference : Unlike its deuterated counterpart, 3-MCPD is the target analyte in food safety studies, necessitating precise quantification via deuterated internal standards like 3-Chloro-1,2-propanediol-d5 to correct for matrix effects .
1,3-Dichloro-2-propanol (1,3-DCP)
- Structure : C₃H₆Cl₂O; contains two chlorine atoms on adjacent carbons.
- Applications : Industrial precursor for synthesizing epoxy resins and glycidol; also a contaminant in foods and polyamine flocculants .
- Toxicity: Classified as a genotoxic carcinogen, with higher reactivity and toxicity than 3-MCPD due to additional chlorine substitution .
- Key Difference: While 1,3-DCP shares chloropropanol structural motifs, its dichlorinated structure and industrial applications contrast with the analytical role of 3-Chloro-1,2-propanediol-d4.
3-Chloro-1,2-propylenecarbonate
- Structure: C₄H₅ClO₃; cyclic carbonate derived from CO₂ and 1,3-dichloro-2-propanol.
- Applications : Intermediate in sustainable synthesis of dimethyl carbonate (DMC) and glycidol via base-catalyzed transesterification .
- Toxicity: Limited data, but its hydrolysis product, 3-chloro-1,2-propanediol, raises concerns similar to 3-MCPD .
- Key Difference : Functionally distinct as a synthetic intermediate rather than an analytical tool. Its cyclic carbonate group enables unique reactivity in green chemistry applications, unlike the linear diol structure of this compound .
(R)-3-Chloro-1,2-propanediol
- Structure : Enantiomerically pure form of 3-MCPD.
- Applications : Chiral building block for synthesizing (S)-(+)-glycidyl tosylate, a pharmaceutical intermediate .
- Toxicity : Presumed similar to racemic 3-MCPD but species-specific effects may vary due to stereochemistry .
- Key Difference : The deuterated isotopologue lacks stereochemical specificity, whereas (R)-3-Chloro-1,2-propanediol is critical in asymmetric synthesis for drug development .
3-Chloro-1,2-benzisothiazole
- Structure : C₇H₄ClNS; heterocyclic compound with a benzisothiazole ring.
- Applications : Intermediate in synthesizing antipsychotics like ziprasidone .
- Toxicity: No direct data, but structural dissimilarity (aromatic vs. aliphatic) implies divergent toxicological profiles.
- Key Difference: Functionally unrelated to chloropropanols; highlights structural diversity among "3-chloro" compounds .
Comparative Data Table
Key Findings and Implications
- Analytical Utility : this compound’s deuterium labeling enables accurate quantification of 3-MCPD in foods, addressing challenges like matrix interference and recovery variability .
- Toxicity Mitigation: Isotopic substitution reduces health risks compared to non-deuterated 3-MCPD, which has a tolerable daily intake (TDI) of 2 µg/kg body weight due to carcinogenicity .
- Industrial Relevance : Compounds like 3-chloro-1,2-propylenecarbonate and 1,3-DCP underscore the versatility of chlorinated propanediol derivatives in green chemistry and pharmaceuticals, though their applications diverge sharply from analytical uses .
Biological Activity
3-Chloro-1,2-propanediol-d5 (also known as 3-MCPD-d5) is a deuterated form of 3-chloro-1,2-propanediol, a compound that has garnered attention due to its presence as a food contaminant and its potential biological effects. This article explores the biological activity of this compound, including its metabolic pathways, toxicological effects, and implications for health based on diverse research findings.
3-Chloro-1,2-propanediol is an organochlorine compound primarily formed during the processing of foods, particularly in the hydrolysis of vegetable proteins. The deuterated variant, this compound, is utilized in research for tracing metabolic pathways due to its distinct mass signature.
Metabolic Pathways
The metabolism of 3-chloro-1,2-propanediol in mammals leads to the formation of several metabolites, including:
- Beta-chlorolactate
- Oxalic acid
These metabolites are implicated in various biological activities, particularly in inhibiting glycolytic enzymes within spermatozoa and other tissues. Studies have shown that exposure to 3-chloro-1,2-propanediol can lead to: - Inhibition of glyceraldehyde-3-phosphate dehydrogenase
- Altered glycolytic activity in epididymal and testicular tissues .
In Vitro Studies
Research has demonstrated that 3-chloro-1,2-propanediol can inhibit glycolysis in ram spermatozoa when incubated in vitro. This inhibition correlates with reduced sperm motility and viability . Moreover, cultured Leydig cells exposed to this compound showed decreased testosterone secretion, indicating potential endocrine-disrupting effects .
In Vivo Studies
A significant body of research has focused on the effects of 3-chloro-1,2-propanediol on laboratory animals. For instance:
- Rats given daily subcutaneous injections of 6.5 mg/kg for nine days exhibited reduced RNA and protein levels in testes and epididymis, alongside increased proteinase and ribonuclease levels .
- A study involving Sprague-Dawley rats treated with varying doses (0, 30, or 60 mg/kg) revealed dose-dependent increases in liver enzymes such as alanine aminotransferase (ALT), indicating potential hepatotoxicity .
Case Study: Spermatozoan Glycolysis Inhibition
In a controlled experiment by Brown-Woodman et al., ram sperm was incubated with varying concentrations of 3-chloro-1,2-propanediol. The results indicated a significant reduction in glycolytic activity at higher concentrations, suggesting that even short-term exposure could impair reproductive functions .
Case Study: Hepatotoxicity in Rats
A study conducted by Kaur & Guraya highlighted that rats receiving high doses of 3-chloro-1,2-propanediol showed significant alterations in serum biochemical parameters after just two days. Notably, male rats exhibited elevated ALT levels and changes in kidney function markers such as creatinine and urea .
Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-1,2-propanediol-d5, and how do reaction conditions influence isotopic purity?
- Methodology : Synthesis typically involves esterification of oleic acid with 3-chloro-1,2-propanediol followed by deuterium labeling. Enzymatic methods or chemical catalysts (e.g., solid-base catalysts like triethylamine) are used to optimize diacylglycerol formation. Isotopic purity is maintained by controlling reaction temperature (e.g., 60°C), pressure (0.20 MPa), and molar ratios (e.g., 1:8 for 3-chloro-1,2-propanediol to methylamine). Orthogonal testing and single-factor analysis help identify optimal conditions .
Q. How is this compound quantified in complex matrices like food or biological samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards is widely used. For oils, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution achieves detection limits of 0.010 mg/kg. Derivatization (e.g., heptafluorobutyryl agents) enhances sensitivity, particularly for trace amounts in aqueous matrices. Collaborative studies validate precision (RSD <15%) and reproducibility (HORRAT <1) across matrices .
Q. What are the key stability and handling considerations for this compound in laboratory settings?
- Methodology : The compound is stable under standard storage (sealed containers, room temperature) but decomposes upon exposure to oxidizers, releasing CO/CO₂. Use inert atmospheres for reactions. Personal protective equipment (PPE) is mandatory due to suspected carcinogenicity and reproductive toxicity. Stability is confirmed via accelerated degradation studies and compatibility testing .
Advanced Research Questions
Q. How can researchers optimize reaction yields in enantioselective synthesis of this compound derivatives?
- Methodology : Enzymatic resolution using Corynebacterium sp. strain N-1074 converts prochiral 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol with >90% enantiomeric excess. Kinetic parameters (e.g., Vmax, Km) are determined via Michaelis-Menten models. Immobilized enzymes or flow reactors enhance scalability and reduce byproducts .
Q. What analytical challenges arise when detecting this compound esters in refined vegetable oils, and how are they resolved?
- Methodology : Matrix interference from triglycerides necessitates solid-phase microextraction (SPME) or gel permeation chromatography (GPC) for cleanup. LC-MS/MS with Accucore VDX columns separates diesters (e.g., 3-MCPD-PP, 3-MCPD-OO) with recoveries of 60.1–94.0%. Isotope internal standards correct for ion suppression, validated via spike-recovery tests (RSD <13.54%) .
Q. How does this compound interact with lipid-metabolizing enzymes, and what are the implications for toxicity studies?
- Methodology : The compound acts as a substrate for lipases and esterases, releasing free 3-MCPD in vivo. In vitro assays (e.g., Caco-2 cell models) quantify absorption rates and metabolic byproducts. Toxicity mechanisms (e.g., oxidative stress, DNA adduct formation) are elucidated via metabolomics (UPLC-MS) and transcriptomic profiling .
Q. How should researchers address contradictions in reported toxicological data for this compound?
- Methodology : Discrepancies in carcinogenicity (e.g., B6C3F1 mice vs. rat models) are resolved by dose-response meta-analysis and species-specific metabolic profiling. Subchronic studies (90-day exposure) with histopathology and biomarker analysis (e.g., urinary metabolites) clarify NOAEL/LOAEL thresholds. Weight-of-evidence approaches prioritize data from OECD-compliant studies .
Q. What methodologies assess the environmental persistence of this compound and its degradation products?
- Methodology : Hydrolysis kinetics (pH, temperature dependence) and photolysis (H2O2/UV) studies quantify half-lives in water/soil. OECD 301F ready biodegradability tests monitor CO2 evolution. Ecotoxicology assays (e.g., Daphnia magna LC50) evaluate aquatic toxicity, while QSAR models predict bioaccumulation potential .
Properties
IUPAC Name |
3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745792 | |
Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-01-2 | |
Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 342611-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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